molecular formula C20H29NO4 B7856266 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7856266
M. Wt: 347.4 g/mol
InChI Key: BQNXNKFKDYCUBK-CVEARBPZSA-N
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Description

This compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 4-tert-butylphenyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position. Its stereochemistry is racemic (rac), indicating a mixture of (3R,4S) and (3S,4R) enantiomers. The Boc group enhances stability during synthetic processes, while the bulky 4-tert-butylphenyl group contributes to lipophilicity and steric effects, influencing binding interactions and solubility .

Properties

IUPAC Name

(3R,4S)-4-(4-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-19(2,3)14-9-7-13(8-10-14)15-11-21(12-16(15)17(22)23)18(24)25-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNXNKFKDYCUBK-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid generally involves multi-step organic reactions. A common synthetic route includes:

  • Starting materials: : The synthesis begins with commercially available precursors.

  • Formation of the pyrrolidine ring: : This step often involves cyclization reactions, which can be induced using various cyclizing agents under controlled conditions.

  • Incorporation of the tert-butoxycarbonyl group: : Protecting groups like tert-butoxycarbonyl can be introduced using reagents such as di-tert-butyl dicarbonate in the presence of a base.

  • Introduction of the tert-butylphenyl group: : Coupling reactions, such as Friedel-Crafts acylation or alkylation, can be employed to attach the tert-butylphenyl group to the pyrrolidine ring.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing the reaction conditions to ensure high yield and purity. This could include refining the catalysts, solvents, temperatures, and pressures used during the synthesis. Industrial methods may also incorporate continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions:

  • Oxidation: : The carboxylic acid group can be oxidized to form different oxidation states.

  • Reduction: : The compound can be reduced to form alcohols or amines.

  • Substitution: : Functional groups can be substituted on the pyrrolidine ring or the aromatic ring.

Common Reagents and Conditions

Reactions involving this compound typically use:

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Including lithium aluminum hydride or sodium borohydride.

  • Substituting reagents: : Like halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The primary products formed depend on the reaction type. Oxidation might yield carbonyl derivatives, while reduction could produce alcohols or amines. Substitution reactions often result in various substituted derivatives of the original compound.

Scientific Research Applications

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications:

  • Chemistry: : Used as a building block in synthetic organic chemistry to create complex molecules.

  • Biology: : Potentially significant as a lead compound in drug discovery and development due to its biologically active pyrrolidine ring.

  • Medicine: : Investigated for its pharmacological properties, such as acting on specific receptors or enzymes.

  • Industry: : Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The pyrrolidine ring and its substituents can bind to active sites or modulate biological pathways, leading to desired pharmacological or biochemical effects.

Comparison with Similar Compounds

Key Structural Variations

The following table highlights structural differences between the target compound and its analogs:

Compound Name Substituent at 4-Position Protecting Group Molecular Weight (g/mol) Key Features
Target: rac-(3R,4S)-1-[(tert-Butoxy)carbonyl]-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylic acid 4-tert-butylphenyl Boc ~377.45 (calculated) High lipophilicity; steric hindrance from tert-butyl group
(3R,4S)-1-Boc-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid 3,5-difluorophenyl Boc ~341.32 (calculated) Electron-withdrawing fluorine atoms enhance polarity
rac-(3R,4S)-1-Boc-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid 3-ethylphenyl Boc 319.40 Moderate steric bulk; ethyl group improves metabolic stability
rac-(3R,4S)-1-Cbz-4-(difluoromethyl)pyrrolidine-3-carboxylic acid difluoromethyl Benzyloxycarbonyl (Cbz) 299.27 Cbz group allows hydrogenolysis-based deprotection; difluoromethyl adds polarity

Physicochemical Properties

  • Acidity (pKa): The carboxylic acid pKa for the 3-ethylphenyl analog is ~4.32 , typical for such moieties. Fluorinated analogs (e.g., 3,5-difluorophenyl) may exhibit lower pKa due to electron-withdrawing effects .
  • Solubility: The 4-tert-butylphenyl group in the target compound reduces aqueous solubility compared to smaller substituents (e.g., ethyl or difluoromethyl) .
  • Stability: Boc-protected compounds are stable under basic conditions but cleaved under acidic conditions, whereas Cbz-protected analogs require hydrogenolysis .

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